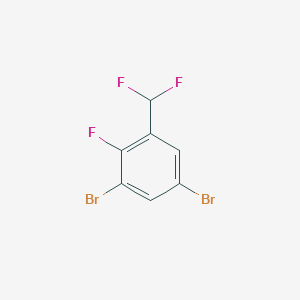

3,5-Dibromo-2-fluorobenzodifluoride

Description

3,5-Dibromo-2-fluorobenzodifluoride is a halogenated aromatic compound characterized by bromine atoms at the 3- and 5-positions, a fluorine atom at the 2-position, and additional difluoride groups (likely as part of a trifluoromethyl or similar moiety).

- Molecular formula: Presumed to be C₇H₂Br₂F₃ (exact structure depends on difluoride configuration).

- Molecular weight: Estimated at 306.9 g/mol.

- Reactivity: Bromine substituents on the aromatic ring typically confer electron-withdrawing effects, reducing electrophilic substitution reactivity compared to non-halogenated analogs. The fluorine atoms further polarize the ring, influencing regioselectivity in reactions .

Properties

IUPAC Name |

1,5-dibromo-3-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRCYQOONSMHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-Dibromo-2-fluorobenzodifluoride typically involves the bromination and fluorination of benzene derivatives. The reaction conditions often require the use of bromine and a suitable catalyst under controlled temperature and pressure to ensure the selective bromination at the desired positions on the benzene ring . Industrial production methods may involve large-scale bromination and fluorination processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,5-Dibromo-2-fluorobenzodifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common reagents used in these reactions include bromine, fluorine, catalysts like palladium or copper, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dibromo-2-fluorobenzodifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluorobenzodifluoride involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function . The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5-Dibromo-2-fluorobenzodifluoride with structurally related halogenated aromatic compounds, focusing on molecular features, physical properties, and reactivity:

Key Findings:

Substituent Effects :

- Bromine vs. Chlorine : Bromine’s larger atomic size and lower electronegativity compared to chlorine increase molecular weight and steric hindrance but reduce polarizability. For example, this compound (Br) is ~25% heavier than 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid (Cl) .

- Fluorine Positioning : Fluorine at the 2-position (target compound) vs. 4-position (methyl ester analog) alters electronic effects. Fluorine’s -I effect deactivates the ring, directing electrophiles to meta/para positions depending on substituent arrangement .

Functional Group Influence :

- Benzyl Bromide (3,5-Difluorobenzyl bromide) : The benzyl bromide group undergoes rapid nucleophilic substitution (e.g., with amines or thiols), unlike aryl bromides in the target compound, which are less reactive .

- Carboxylic Acid vs. Ester : The hydroxyl and carboxylic acid groups in 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid enhance water solubility (logP ~1.2), whereas the target compound’s lack of polar groups likely reduces solubility (logP estimated >3) .

Synthetic Challenges :

- Low yields (e.g., 15% for a 3,5-difluorophenyl analog in ) suggest halogenated aromatics often require harsh conditions or protective groups to avoid side reactions .

Biological Activity

3,5-Dibromo-2-fluorobenzodifluoride, a halogenated aromatic compound, has garnered attention in various fields due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H3Br2F

- Molecular Weight : 267.91 g/mol

- CAS Number : 15155-41-6

- Log P (octanol-water partition coefficient) : 2.97, indicating moderate lipophilicity.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial and anticancer properties. Its halogenated structure plays a crucial role in enhancing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine atoms is believed to enhance the lipophilicity and cellular uptake of these compounds, facilitating their antimicrobial action .

Anticancer Properties

Studies have suggested that halogenated aromatic compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For instance, derivatives of dibromobenzene have shown promise in targeting specific cancer pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Membrane Disruption : The lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that halogenated compounds can increase ROS levels within cells, contributing to oxidative stress and apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial properties of various halogenated compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of non-halogenated analogs, suggesting enhanced efficacy due to halogenation .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity compared to control groups .

| Treatment Duration (h) | IC50 (µM) |

|---|---|

| 24 | 25 |

| 48 | 15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.